2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide
Description
This compound is a substituted 1,2,4-triazole derivative with a sulfanyl-acetamide backbone. Its molecular formula is C₃₆H₄₁N₅O₂S, featuring a 4-tert-butylphenyl group at position 5 of the triazole ring and a 4-methoxyphenyl group at position 2. The acetamide moiety is substituted with a 2-ethyl-6-methylphenyl group, contributing to its lipophilic character.
Key structural attributes include:
- Triazole core: Provides a rigid scaffold for molecular interactions.
- 4-methoxyphenyl substituent: Introduces electron-donating effects, which may modulate electronic properties and solubility.
- Sulfanyl-acetamide linker: A common feature in bioactive molecules, facilitating hydrogen bonding and metabolic stability .
Properties
Molecular Formula |
C30H34N4O2S |
|---|---|
Molecular Weight |
514.7 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide |
InChI |
InChI=1S/C30H34N4O2S/c1-7-21-10-8-9-20(2)27(21)31-26(35)19-37-29-33-32-28(22-11-13-23(14-12-22)30(3,4)5)34(29)24-15-17-25(36-6)18-16-24/h8-18H,7,19H2,1-6H3,(H,31,35) |
InChI Key |
VWZGHGZEMKPNSC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)OC)C4=CC=C(C=C4)C(C)(C)C)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
A thiosemicarbazide intermediate is prepared by reacting 4-tert-butylphenylhydrazine with 4-methoxybenzoyl isothiocyanate. Subsequent cyclization in acidic media (e.g., HCl/EtOH) yields the 1,2,4-triazole core.
Reaction Conditions :
Alternative Route: Huisgen Cycloaddition
While less common for 1,2,4-triazoles, Huisgen [3+2] cycloaddition between nitriles and hydrazines has been explored. However, this method struggles with regioselectivity for bulky aryl substituents.
Sulfanyl Acetamide Coupling
The sulfanyl-acetamide side chain is introduced via nucleophilic substitution or thiol-ene coupling.
Nucleophilic Substitution
The triazole-thiolate (generated by deprotonating the triazole-thiol with NaH) reacts with N-(2-ethyl-6-methylphenyl)-2-chloroacetamide in anhydrous DMF:
Reaction Conditions :
Thiol-Acrylamide Coupling
An alternative employs Michael addition between the triazole-thiol and acrylamide derivatives. This method offers better yields (70–75%) but requires strict moisture control.
Purification and Characterization
Crude products are purified via column chromatography (SiO₂, hexane/EtOAc gradient) and recrystallization from ethanol/water.
Spectroscopic Data :
| Technique | Key Signals |
|---|---|
| ¹H NMR (CDCl₃) | δ 1.35 (s, 9H, tert-butyl), 2.25 (s, 3H, CH₃), 3.82 (s, 3H, OCH₃), 6.85–7.45 (m, aromatic Hs) |
| LC-MS | m/z 532.2 [M+H]⁺ |
Alternative Methods and Optimization
Enzymatic Resolution of Intermediates
While the target compound lacks chiral centers, intermediates like α-phenylalanine esters (used in analogous syntheses) benefit from enzymatic enantiomeric enrichment. Proteases or lipases selectively hydrolyze racemic mixtures, improving yield and purity.
Example Protocol :
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazole derivatives. Specifically, compounds similar to 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide have shown efficacy against various Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Efficacy
A study demonstrated that triazole derivatives exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli . The compound's structure allows for interaction with bacterial cell membranes, leading to disruption and cell death. This makes it a candidate for developing new antibacterial agents in response to antibiotic resistance .
Cancer Treatment Potential
The triazole moiety is associated with anticancer activities due to its ability to inhibit enzymes involved in cancer cell proliferation. Research indicates that compounds containing triazole rings can act as inhibitors of various kinases and enzymes linked to cancer pathways.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies have shown that similar compounds can inhibit the growth of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the modulation of signaling pathways critical for cell survival and proliferation .
Agricultural Applications
Triazole compounds are also recognized for their fungicidal properties. They are widely used in agriculture to control fungal diseases in crops.
Case Study: Fungal Resistance Management
Research has indicated that triazole derivatives can be effective against pathogens such as Fusarium and Botrytis species. These compounds can be integrated into integrated pest management strategies to enhance crop yield and reduce losses due to fungal infections .
Synthetic Intermediate
The compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for further functionalization, making it useful in developing more complex molecules.
Applications in Material Science
In material science, derivatives of triazoles are being explored for their potential use in creating polymers with enhanced properties such as thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The detailed mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Trends and Insights
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., Cl, NO₂) improve redox activity and target binding but may reduce solubility . Bulky hydrophobic groups (e.g., tert-butyl) enhance membrane permeability but increase metabolic stability risks . Methoxy groups balance solubility and lipophilicity, as seen in the target compound and CID 2060103 .
Synthetic Accessibility :
- Compounds with alkyl or aryl substituents on the triazole ring (e.g., ethyl, phenyl) are synthesized in moderate yields (45–57%) via nucleophilic substitution reactions .
- The target compound’s synthesis likely follows similar pathways, leveraging K₂CO₃-mediated thiol-alkylation .
Pharmacokinetic Predictions: The target compound’s predicted CCS (237.9 Ų) aligns with analogs showing moderate bioavailability .
Biological Activity
The compound 2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide is a member of the triazole family, which has gained attention for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 570.8 g/mol. The compound features a triazole ring, which is known for its pharmacological significance. The structure can be represented as follows:
- InChI : InChI=1S/C32H38N6O2S/c1-7-37(8-2)26-15-9-23(10-16-26)21-33-34-29(39)22-41-31-36-35-30(24-11-13-25(14-12-24)32(3,4)5)38(31)27-17-19-28(40-6)20-18-27/h9-21H,7-8,22H2,1-6H3,(H,34,39)/b33-21+.
| Property | Value |
|---|---|
| Molecular Formula | C32H38N6O2S |
| Molecular Weight | 570.8 g/mol |
| InChI | InChI=1S/C32H38N6O2S |
| Exact Mass | 570.277696 g/mol |
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of triazole derivatives. The compound has shown significant activity against various bacterial strains:
- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus cereus.
- Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Pseudomonas aeruginosa.
A study reported that compounds with triazole moieties exhibited enhanced antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function .
Anticancer Activity
Research indicates that triazole derivatives can exhibit anticancer properties by inhibiting tumor cell proliferation and inducing apoptosis. The compound showed promising results in vitro against several cancer cell lines:
- Breast Cancer (MCF7) : IC50 values indicated effective inhibition of cell growth.
- Lung Cancer (A549) : Notable cytotoxicity was observed.
The mechanism of action is believed to involve the modulation of apoptotic pathways and the inhibition of angiogenesis .
Enzyme Inhibition
The compound also exhibits enzyme inhibitory activity, particularly against cholinesterases:
- Acetylcholinesterase (AChE) : Moderate inhibition was noted.
- Butyrylcholinesterase (BChE) : More potent inhibition compared to AChE.
This suggests potential applications in treating neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, the compound demonstrated superior antimicrobial activity against resistant strains of bacteria. The study utilized disk diffusion methods to assess efficacy, revealing zones of inhibition significantly larger than those seen with standard antibiotics.
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties involved treating MCF7 cells with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability, with apoptosis confirmed through flow cytometry analysis.
Q & A
Q. What are the primary synthetic routes for this compound, and how can researchers optimize reaction yields?
The synthesis involves multi-step reactions, including cyclization of triazole rings, sulfanyl group introduction, and acetamide coupling. Key steps include:
- Triazole formation : Cyclocondensation of thiosemicarbazides with substituted phenyl groups under reflux in ethanol or toluene .
- Sulfanyl-acetamide coupling : Reaction of the triazole intermediate with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) in DMF at 80–100°C . Optimization strategies include microwave-assisted synthesis (reducing reaction time from hours to minutes) and solvent selection (e.g., DMF for higher polarity) to improve yields by 15–20% .
Q. Which spectroscopic techniques are critical for confirming structural integrity?
- NMR : - and -NMR verify substituent positions (e.g., tert-butyl protons at δ 1.35 ppm; methoxy protons at δ 3.80 ppm) .
- IR : Confirms functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹, S–C bond at 650–700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 529.23 for C₂₈H₂₉ClN₄O₂S) .
Q. How does the tert-butyl group influence the compound’s physicochemical properties?
The bulky tert-butyl moiety enhances lipophilicity (logP ~4.2), improving membrane permeability but potentially reducing aqueous solubility. Computational studies (e.g., Molinspiration) show it contributes to a polar surface area of 85 Ų, critical for bioavailability predictions .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC₅₀ values (e.g., enzyme inhibition vs. cellular assays) may arise from:
- Assay conditions : Variations in pH, temperature, or co-solvents (e.g., DMSO concentration >1% can denature proteins) .
- Target specificity : Off-target interactions identified via kinome-wide profiling or CRISPR screening .
- Metabolic stability : Hepatic microsome assays (e.g., human vs. rodent) account for species-specific degradation rates .
Q. How can computational modeling guide the design of derivatives with improved binding affinity?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., BSA binding energy −8.2 kcal/mol, driven by hydrophobic interactions with tert-butyl and triazole groups) .
- QSAR models : Parametric optimization of substituents (e.g., replacing methoxy with ethoxy increases π-π stacking by 20%) .
- MD simulations : Assess conformational stability (e.g., RMSD <2 Å over 100 ns simulations) .
Q. What experimental designs are recommended for analyzing structure-activity relationships (SAR)?
- Fragment-based substitution : Systematically replace substituents (e.g., tert-butyl → isopropyl, methoxy → ethoxy) and measure activity changes .
- Protease inhibition assays : Use fluorogenic substrates (e.g., FRET-based) to quantify inhibition kinetics (kcat/Kₘ) .
- Crystallography : Co-crystallize the compound with target proteins (e.g., SHELX-refined X-ray structures at 1.8 Å resolution) to identify binding motifs .
Q. How can researchers address challenges in crystallizing this compound for X-ray studies?
- Solvent screening : Use vapor diffusion with PEG 4000 in DMSO/water mixtures to induce nucleation .
- Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to prevent ice formation .
- Data collection : Synchrotron radiation (λ = 0.978 Å) improves resolution for low-symmetry crystals .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
